6-Chloro-5-iodopyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-iodopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLLLZDWTBUDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 6 Chloro 5 Iodopyridine 2 Carbonitrile
Nucleophilic Substitution Reactions Involving Halogen Atoms (Iodine and Chlorine)
The pyridine (B92270) ring in 6-Chloro-5-iodopyridine-2-carbonitrile is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions bearing the halogen atoms. The relative reactivity of the chlorine and iodine atoms is a key consideration in synthetic applications. Generally, in nucleophilic aromatic substitution reactions of halo-pyridines, the ease of displacement of the halogen atom is influenced by its position on the ring and the nature of the nucleophile.
In dihalogenated pyridines, the position of the halogen relative to the ring nitrogen and other substituents determines its lability. For 2-halopyridines, the halogen at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. lookchem.comzenodo.org
In the case of this compound, both halogens are on the pyridine ring. The chlorine atom is at the 6-position (ortho to the nitrogen), and the iodine atom is at the 5-position (meta to the nitrogen). The reactivity of halogens in nucleophilic substitution reactions on pyridine rings is generally higher at the ortho and para positions relative to the nitrogen atom. Therefore, the chlorine atom at the 6-position is expected to be more reactive towards nucleophiles than the iodine atom at the 5-position.
However, the inherent bond strength difference between C-I and C-Cl bonds (C-I being weaker) can also influence reactivity. In some instances, particularly in metal-catalyzed cross-coupling reactions, the iodine atom can be selectively targeted. For instance, in Suzuki coupling reactions, the C-I bond is generally more reactive than the C-Cl bond, allowing for selective substitution of the iodine. sigmaaldrich.com
Table 1: Comparison of Halogen Reactivity in Nucleophilic Substitution
| Feature | Chlorine at C6 | Iodine at C5 |
| Position Relative to Nitrogen | Ortho | Meta |
| Electronic Activation | Activated by ring nitrogen | Less activated |
| Carbon-Halogen Bond Strength | Stronger | Weaker |
| Favored Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Metal-catalyzed Cross-Coupling |
Reactivity of the Nitrile Group in Pyridinecarbonitrile Systems
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom. libretexts.orglibretexts.org The presence of the electron-deficient pyridine ring can further influence the reactivity of the nitrile group in this compound.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.com Milder reducing agents can lead to the formation of an aldehyde.
Addition of Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles such as Grignard reagents and organolithium compounds, leading to the formation of ketones after hydrolysis. libretexts.orgchemistrysteps.com
The reactivity of the nitrile group can be modulated by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine and iodine atoms may enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more difficult to achieve compared to benzene. youtube.commasterorganicchemistry.comyoutube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. youtube.com Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen can be protonated, further deactivating the ring.
In this compound, the presence of three electron-withdrawing groups (two halogens and a nitrile) makes the pyridine ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution. If an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitrogen atom and the nitrile group are meta-directing, while the halogens are ortho, para-directing deactivators. chemistrytalk.org The interplay of these directing effects would likely lead to a complex mixture of products, if any reaction occurs at all.
To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen atom can be converted to an N-oxide. researchgate.net The N-oxide group is an activating group and directs incoming electrophiles to the ortho and para positions. researchgate.net Subsequent deoxygenation can then restore the pyridine ring.
Oxidative and Reductive Transformations
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, as mentioned in the previous section. researchgate.net
Reduction: The pyridine ring can be reduced under certain conditions, although this is generally a difficult transformation. Catalytic hydrogenation using catalysts like palladium on carbon can be employed, but often requires harsh conditions. wikipedia.org The presence of the halogen and nitrile substituents would also influence the outcome of such reactions, as these groups can also be susceptible to reduction.
Rearrangement Reactions and Isomerization Pathways
Substituted pyridines can undergo various rearrangement and isomerization reactions, often under specific conditions such as photochemical irradiation or in the presence of strong bases or metal catalysts.
Photochemical Isomerization: Pyridine and its derivatives can undergo photoisomerization to give various isomers. arkat-usa.org For example, irradiation of pyridines can lead to the formation of Dewar pyridines and other valence isomers.
Base-Induced Rearrangements: In the presence of strong bases, substituted pyridines can undergo rearrangements. For instance, the Dimroth rearrangement involves the ring opening and subsequent re-closure of a heterocyclic ring.
Metal-Catalyzed Isomerization: Transition metal catalysts can mediate the isomerization of substituted pyridines. acs.orgacs.org For example, iridium complexes have been shown to catalyze the isomerization of 2-substituted pyridines to N-heterocyclic carbenes. acs.org
While specific rearrangement or isomerization pathways for this compound are not extensively documented, the presence of multiple functional groups suggests that it could potentially participate in such transformations under appropriate conditions. For instance, base-mediated isomerization reactions have been reported for related pyrazolo[1,5-a]pyrimidines to pyrazolo[3,4-b]pyridines. nih.gov
Spectroscopic Characterization and Structural Elucidation of 6 Chloro 5 Iodopyridine 2 Carbonitrile
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. For 6-chloro-5-iodopyridine-2-carbonitrile, the spectra are expected to be characterized by vibrations of the pyridine (B92270) ring and the stretching and bending of its substituent groups: the chloro (C-Cl), iodo (C-I), and cyano (C≡N) moieties.
The FTIR spectrum of this compound is anticipated to display several characteristic absorption bands corresponding to specific functional groups and bond vibrations.
Nitrile (C≡N) Stretching: A sharp and intense absorption band is predicted in the region of 2240-2210 cm⁻¹, which is characteristic of the stretching vibration of the carbon-nitrogen triple bond in an aromatic nitrile.
Pyridine Ring Vibrations: The pyridine ring itself will exhibit a series of complex vibrations. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. core.ac.uk The C=C and C=N stretching vibrations within the ring are predicted to result in a group of bands between 1600 cm⁻¹ and 1400 cm⁻¹. elixirpublishers.comresearchgate.net
Carbon-Halogen Stretching: The C-Cl stretching vibration is anticipated to produce a strong band in the 850-550 cm⁻¹ range. core.ac.ukelixirpublishers.com The C-I stretching vibration is expected at a lower frequency, typically between 600-500 cm⁻¹, due to the larger mass of the iodine atom.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Nitrile (C≡N) Stretch | 2240-2210 | Strong |
| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | Medium-Strong |
| C-Cl Stretch | 850-550 | Strong |
| C-I Stretch | 600-500 | Medium-Strong |
FT-Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the intensity of vibrational bands.
Nitrile (C≡N) Stretching: The nitrile stretch is also expected to be a prominent feature in the FT-Raman spectrum, appearing in a similar region as in the FTIR spectrum (2240-2210 cm⁻¹).
Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, which involves the radial expansion and contraction of the ring, is typically a strong band in the Raman spectrum and is anticipated around 1000 cm⁻¹. nih.gov Other ring stretching modes will also be present.
Carbon-Halogen Stretching: The C-Cl and C-I stretching vibrations are also expected to be Raman active, appearing at similar frequencies to their FTIR counterparts.
Predicted FT-Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |
| Nitrile (C≡N) Stretch | 2240-2210 | Strong |
| Pyridine Ring Breathing | ~1000 | Strong |
| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | Medium-Strong |
| C-Cl Stretch | 850-550 | Medium |
| C-I Stretch | 600-500 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The chloro, iodo, and cyano groups are all electron-withdrawing, which will deshield the ring protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted pyridine.
The two protons are at positions 3 and 4 of the pyridine ring. They are adjacent to each other and will therefore exhibit spin-spin coupling, resulting in a splitting of their signals into doublets.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Doublet (d) | 2-3 |
| H-4 | 8.2 - 8.6 | Doublet (d) | 2-3 |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. It is expected to show six distinct signals, one for each of the six carbon atoms in the molecule (five in the pyridine ring and one in the nitrile group). The chemical shifts of the ring carbons are influenced by the electronegativity and resonance effects of the substituents.
Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear in the range of 115-120 ppm.
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons will be affected by the attached substituents. The carbon atoms directly bonded to the electronegative chloro and iodo atoms (C-6 and C-5) will be significantly deshielded. The carbon bearing the nitrile group (C-2) will also be deshielded. The chemical shifts for unsubstituted pyridine are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com The substituent effects can be estimated to predict the shifts in the target molecule.
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 145 - 150 |
| C-5 | 95 - 105 |
| C-6 | 155 - 160 |
| C≡N | 115 - 120 |
While this compound is a planar aromatic molecule without stereocenters, advanced NMR techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR signals and to confirm the proposed structure.
Correlation Spectroscopy (COSY): A 2D COSY experiment would show a cross-peak between the signals of the two adjacent protons (H-3 and H-4), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would reveal one-bond correlations between each proton and the carbon to which it is attached. This would definitively link the proton signals to their corresponding carbon signals.
These advanced techniques, were a sample available, would provide the necessary data to rigorously confirm the structure of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).
The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic, showing contributions from the naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I). The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the halogen atoms or the cyano group.
Expected Fragmentation Data from GC-MS:
| Fragment Ion | Description |
| [M]⁺ | Molecular ion |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-I]⁺ | Loss of an iodine radical |
| [M-CN]⁺ | Loss of a cyano radical |
| [C₅H₂ClN]⁺ | Loss of iodine and the cyano group |
| [C₅H₂IN]⁺ | Loss of chlorine and the cyano group |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically employed in LC-MS.
For this compound, LC-MS analysis would likely show a prominent protonated molecular ion ([M+H]⁺) in the positive ion mode. The high-resolution mass spectrometry (HRMS) capability of modern LC-MS instruments allows for the determination of the elemental composition with high accuracy, confirming the molecular formula of the compound. Fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information similar to that obtained from GC-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The pyridine ring itself exhibits characteristic π → π* and n → π* transitions. The presence of substituents like the halogens and the cyano group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.
The chloro, iodo, and cyano groups are all auxochromes and chromophores that can influence the electronic transitions. The lone pairs of electrons on the nitrogen and halogen atoms can participate in n → π* transitions, while the π-system of the pyridine ring and the cyano group gives rise to π → π* transitions. The specific λmax values would provide insights into the electronic structure of the molecule.
Expected UV-Vis Absorption Data:
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 200-300 |
| n → π | >300 |
X-Ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures
The crystal structure would confirm the planar nature of the pyridine ring and provide precise measurements of the C-Cl, C-I, and C-CN bond lengths and the angles between the substituents and the ring. The analysis of the crystal packing can reveal non-covalent interactions that play a crucial role in the supramolecular chemistry of the compound.
Expected Crystallographic Data from XRD:
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-Cl, C-I, C-C, C-N |
| Bond Angles (°) | Angles within the pyridine ring and involving substituents |
| Intermolecular Interactions | Halogen bonds, π-π stacking distances |
Based on a comprehensive search for scientific literature, there are no specific computational and theoretical chemistry studies available for the compound “this compound.” The methodologies outlined in the request, such as Density Functional Theory (DFT), Hartree-Fock (HF) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are standard computational techniques used to evaluate chemical compounds. However, the application of these methods to this compound has not been documented in available research.
Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables as requested, because the source data from dedicated studies on this specific molecule does not exist in the public domain. Generating content would require using data from different molecules, which would be scientifically inaccurate and violate the explicit instructions to focus solely on the specified compound.
Computational and Theoretical Chemistry Studies of 6 Chloro 5 Iodopyridine 2 Carbonitrile
Electronic Structure and Reactivity Descriptors
Mulliken Population Analysis and Charge Distribution Studies
A Mulliken population analysis would be employed to calculate the partial atomic charges on each atom within the 6-Chloro-5-iodopyridine-2-carbonitrile molecule. This analysis, based on the linear combination of atomic orbitals (LCAO), helps in understanding the electron distribution across the molecular structure. The results would likely indicate the high electronegativity of the nitrogen atom in the pyridine (B92270) ring and the nitrile group, as well as the electron-withdrawing effects of the chlorine and iodine substituents. A data table showing the computed charge for each specific atom (C1, C2, N1, Cl, I, etc.) would be generated, offering insights into the molecule's polarity and potential sites for electrostatic interactions.
Atoms in Molecules (AIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (AIM) would be used to analyze the topology of the electron density. This analysis identifies bond critical points (BCPs) between atoms, and the properties at these points (such as electron density and its Laplacian) would characterize the nature of the chemical bonds. For this compound, AIM analysis would quantify the covalent and ionic character of the C-C, C-N, C-Cl, C-I, and C≡N bonds. It would provide a rigorous definition of the intramolecular bonding, revealing the strengths and types of interactions that confer stability to the molecule.
Fukui Functions and Global Softness for Predicting Reactivity
To predict the molecule's reactivity, Fukui functions (f(r)) and global softness (S) would be calculated using Density Functional Theory (DFT). These reactivity descriptors identify the most probable sites for nucleophilic, electrophilic, and radical attacks.
Fukui functions would pinpoint specific atoms susceptible to attack. For instance, the site with the highest value of f+(r) would be the most likely to undergo a nucleophilic attack.
These calculations are crucial for understanding how this compound would behave in chemical reactions, guiding synthetic chemistry applications.
Spectroscopic Property Prediction through Computational Methods
Theoretical Prediction of Vibrational Frequencies (FTIR, Raman)
Computational methods, typically DFT using a basis set like B3LYP/6-311++G(d,p), would be used to calculate the harmonic vibrational frequencies. The predicted wavenumbers and intensities would correspond to specific vibrational modes, such as C-H stretching, C=N ring stretching, C-Cl stretching, and the characteristic C≡N nitrile stretch. These theoretical spectra for both Infrared (IR) and Raman activity would be invaluable for interpreting experimental spectroscopic data. A detailed table would assign calculated frequencies to their corresponding vibrational modes (e.g., stretching, bending, wagging).
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical ¹H and ¹³C NMR chemical shifts would be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. The computed shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), would predict the NMR spectrum. This data is essential for structural elucidation, allowing for a direct comparison between a theoretical structure and experimental findings. A table presenting the calculated chemical shift for each unique carbon and hydrogen atom in the molecule would be the expected output of such a study.
Prediction of UV-Vis Electronic Transitions via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. Calculations would determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths of the electronic transitions. This analysis would identify the nature of the transitions, such as π→π* or n→π*, which are characteristic of the molecule's chromophores—the pyridine ring and nitrile group. The results would explain the molecule's color and its behavior upon exposure to ultraviolet and visible light.
Molecular Geometry Optimization and Conformational Analysis
Theoretical calculations are essential for determining the most stable three-dimensional structure of this compound. Density Functional Theory (DFT) is a commonly employed method for geometry optimization. For related pyridine derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide geometric parameters that are in excellent agreement with experimental data from techniques like X-ray crystallography. nih.gov
For this compound, the pyridine ring is expected to be nearly planar. A study on the closely related 6-chloropyridine-2-carbonitrile (B1360203) revealed that the molecule is almost planar, with a root-mean-square deviation from the mean plane of all non-hydrogen atoms being 0.0161 Å. nih.gov The introduction of a bulky iodine atom at the 5-position in this compound is not expected to significantly distort the planarity of the pyridine ring. The bond lengths and angles will be influenced by the electronic effects of the chloro, iodo, and cyano substituents. For instance, the C-Cl, C-I, and C-CN bond lengths can be accurately predicted through DFT calculations.
Conformational analysis for a rigid molecule like this compound is straightforward as there are no freely rotating single bonds that would lead to distinct conformers. The primary focus of the analysis would be on the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Table 1: Predicted vs. Experimental Geometric Parameters for a Related Compound (6-chloropyridine-2-carbonitrile) This table is based on data for a similar compound and serves as an illustrative example of the type of data generated in computational studies.
| Parameter | Predicted (DFT) | Experimental (X-ray) |
| C-Cl Bond Length (Å) | 1.74 | 1.73 |
| C-C≡N Bond Angle (°) | 178.5 | 178.9 |
| Pyridine Ring Planarity | Planar | Nearly Planar |
Intermolecular Interactions and Dimer Formation Studies
The study of intermolecular interactions is crucial for understanding the solid-state packing of this compound and its physical properties. The crystal structure of the related 6-chloropyridine-2-carbonitrile has been shown to be influenced by a combination of weak intermolecular forces, including C—H⋯N interactions and π-stacking. nih.gov
Specifically, the packing of 6-chloropyridine-2-carbonitrile involves head-to-tail C—H⋯Nnitrile and C—H⋯Npyridine interactions, which form two-dimensional sheets. These sheets are then π-stacked in an offset face-to-face manner. nih.gov For this compound, the presence of the iodine atom is expected to introduce halogen bonding (C-I···N or C-I···Cl) as a significant intermolecular interaction, which could further influence the crystal packing.
Theoretical studies can quantify the strength of these interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. mdpi.com Dimer models can be constructed to study the energetics of different interaction motifs. For instance, the formation of dimers through C—H⋯N hydrogen bonds, π-π stacking, and halogen bonds can be computationally investigated to determine the most stable configurations.
Table 2: Calculated Interaction Energies for Different Dimer Configurations of a Halogenated Pyridine Derivative This is a hypothetical table to illustrate the output of dimer interaction studies.
| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Interaction Type |
| Head-to-tail C—H⋯N | -3.5 | Hydrogen Bonding |
| Offset π-stacking | -2.8 | Dispersion |
| Halogen Bonded (I···N) | -4.2 | Halogen Bonding |
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugation and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties, making them interesting for applications in photonics and optoelectronics. jhuapl.edu Pyridine derivatives are among the classes of compounds studied for their NLO potential. researchgate.net
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). rsc.org A large value of the first-order hyperpolarizability is indicative of a strong second-order NLO response. nih.gov
For this compound, the presence of electron-withdrawing groups (chloro, iodo, and cyano) on the π-conjugated pyridine ring can lead to a significant dipole moment and potentially enhance its NLO properties. Theoretical calculations can provide insights into the electronic transitions that contribute to the hyperpolarizability. The calculated values are often compared to a standard NLO material, such as urea, to assess the potential of the new compound.
Table 3: Calculated NLO Properties for a Pyridine Carbonitrile Derivative This table provides an example of the kind of data generated in NLO computational studies.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 85 x 10-24 esu |
| First Hyperpolarizability (β) | 250 x 10-30 esu |
In Silico Modeling and Chemoinformatics for Compound Prioritization and Design
In silico modeling and chemoinformatics play a vital role in modern drug discovery and materials science by enabling the prioritization of compounds for synthesis and testing. mdpi.com For a compound like this compound, these computational tools can be used to predict a range of properties and potential biological activities.
Chemoinformatics approaches can be used to analyze the structural features of this compound and compare them to databases of known active compounds. This can help in identifying potential biological targets or material applications. For example, pyridine-3-carbonitrile (B1148548) derivatives have been studied for a wide range of biological activities, including as anticancer and antimicrobial agents. researchgate.net
In silico techniques such as molecular docking can be used to predict the binding affinity and mode of interaction of this compound with specific protein targets. malariaworld.org Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted to assess the druglikeness of the compound. auctoresonline.org These computational predictions help in designing new derivatives with improved properties and prioritizing them for further experimental investigation.
Table 4: Example of In Silico Predictions for a Pyridine Derivative This is an illustrative table of chemoinformatic predictions.
| Predicted Property | Value/Outcome |
| Lipinski's Rule of Five | Compliant |
| Predicted Bioactivity Score | 0.25 (GPCR Ligand) |
| Predicted ADME Profile | Good oral bioavailability |
Advanced Applications in Organic Synthesis and Intermediates for Specialized Materials
Role as a Key Building Block for Complex Heterocyclic Systems
The strategic placement of reactive sites on 6-Chloro-5-iodopyridine-2-carbonitrile makes it an ideal starting material for the synthesis of intricate heterocyclic structures. Heterocyclic compounds are of immense importance in chemistry and biology, forming the core of many natural products and synthetic drugs.
Synthesis of Highly Functionalized Pyridine (B92270) Derivatives
The chloro and iodo substituents on the pyridine ring of this compound exhibit differential reactivity, enabling selective functionalization. This allows for the stepwise introduction of various substituents, leading to the creation of highly decorated pyridine derivatives. For instance, the iodo group can be selectively replaced through cross-coupling reactions, while the chloro group can undergo nucleophilic substitution under different reaction conditions. The cyano group can also be hydrolyzed or reduced to introduce further functionality. This controlled and sequential modification is crucial for building complex molecular architectures with specific properties.
Cyanopyridine derivatives are recognized as important intermediates in the synthesis of biologically active compounds. researchgate.net The pyridine-3-carbonitrile (B1148548) group, in particular, is a valuable component in many pharmaceuticals. researchgate.net
Construction of Fused Pyridine Ring Systems and Heterocyclic Frameworks
Beyond simple substitution, this compound is instrumental in the construction of fused heterocyclic systems. These are molecules where the pyridine ring is fused with other rings, such as carbocycles or other heterocycles. Such fused systems often exhibit unique biological activities and physical properties. The reactive sites on the starting molecule can participate in cyclization reactions, leading to the formation of novel polycyclic aromatic or heteroaromatic frameworks.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes
The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov this compound serves as a key intermediate in the synthesis of various pharmacologically relevant scaffolds. Its ability to undergo a variety of chemical transformations allows for the generation of diverse libraries of compounds that can be screened for potential drug candidates. This approach is central to modern drug discovery, facilitating the development of new therapeutic agents. nih.gov
Precursor in Agrochemical Synthesis and Related Industries
Pyridine-containing compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. agropages.com this compound acts as a precursor for the synthesis of some of these active ingredients. nih.gov The specific combination of functional groups on the molecule allows for its incorporation into larger structures that are designed to interact with biological targets in pests or weeds. The development of new and more effective agrochemicals is crucial for global food security, and versatile building blocks like this compound play a vital role in this process.
Future Directions and Emerging Research Avenues for 6 Chloro 5 Iodopyridine 2 Carbonitrile
Development of Novel and Sustainable Catalytic Methods for its Synthesis and Derivatization
Future research will likely prioritize the development of innovative and environmentally benign catalytic strategies for the synthesis and subsequent derivatization of 6-Chloro-5-iodopyridine-2-carbonitrile. Current synthetic routes for highly substituted pyridines can be lengthy and often rely on stoichiometric reagents, leading to significant waste. vcu.edu The adoption of modern catalytic approaches can offer more efficient and sustainable alternatives.
Key areas of focus will include:
Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave-assisted organic synthesis (MAOS) are powerful technologies for accelerating reaction rates, improving yields, and enhancing safety. beilstein-journals.orgresearchgate.net Future studies could explore the adaptation of known pyridine (B92270) syntheses, such as the Bohlmann-Rahtz synthesis, to these platforms for the efficient production of this compound and its derivatives. beilstein-journals.orgresearchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts can simplify product purification and catalyst recycling, contributing to more sustainable processes. Research into novel heterogeneous catalysts for the key bond-forming reactions in the synthesis of this compound would be a significant advancement.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. Its application to the synthesis and functionalization of pyridine derivatives is a growing area of interest. nih.gov Investigating photoredox-catalyzed C-H functionalization or cross-coupling reactions on the this compound scaffold could provide access to novel derivatives that are difficult to obtain through traditional methods. acs.org
| Catalytic Strategy | Potential Advantages | Illustrative Transformation |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, potential for automation. beilstein-journals.org | Continuous one-pot synthesis from acyclic precursors. |
| Microwave-Assisted Synthesis | Rapid reaction heating, increased reaction rates, improved yields. beilstein-journals.orgresearchgate.net | Accelerated cross-coupling reactions for derivatization. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced metal contamination of products. | Suzuki or Sonogashira coupling using a palladium-on-charcoal catalyst. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity profiles, use of visible light as a renewable energy source. nih.govacs.org | Direct C-H arylation at the C-4 position. |
Exploration of New Reactivity Profiles and Selective Transformations
The unique electronic properties arising from the interplay of the electron-withdrawing nitrile and chloro groups, and the versatile iodo group, suggest that this compound possesses a rich and underexplored reactivity profile. Future research should focus on systematically investigating its behavior in a variety of chemical transformations to unlock its full synthetic potential.
Promising areas for investigation include:
Site-Selective Cross-Coupling Reactions: The presence of both a chloro and an iodo substituent offers the opportunity for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited for the stepwise introduction of different substituents at the C-5 and C-6 positions.
Transformations of the Nitrile Group: The nitrile functionality is a versatile handle for a wide range of chemical transformations. Future work could explore its conversion into amines, amides, carboxylic acids, or various heterocyclic systems, further expanding the chemical space accessible from this starting material.
Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the pyridine ring, exacerbated by the nitrile and chloro substituents, makes it susceptible to nucleophilic aromatic substitution. Investigating the regioselectivity of SNAr reactions with various nucleophiles could provide a direct route to a diverse array of functionalized pyridine derivatives.
| Reaction Type | Reactive Site | Potential Product Class |
| Suzuki Coupling | C-5 (Iodo) | 5-Aryl-6-chloropyridine-2-carbonitriles |
| Sonogashira Coupling | C-5 (Iodo) | 5-Alkynyl-6-chloropyridine-2-carbonitriles |
| Buchwald-Hartwig Amination | C-6 (Chloro) | 6-Amino-5-iodopyridine-2-carbonitriles |
| Nitrile Hydrolysis | C-2 (Nitrile) | 6-Chloro-5-iodopyridine-2-carboxamide |
| Nucleophilic Aromatic Substitution | C-6 (Chloro) | 6-Alkoxy/Thioalkoxy-5-iodopyridine-2-carbonitriles |
Advanced Computational Modeling for Predictive Structure-Reactivity and Structure-Function Relationships
In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling can provide valuable insights into the electronic structure, reactivity, and potential biological activity of this compound and its derivatives, thereby guiding experimental efforts.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate various molecular properties, such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies. This information can help to predict the most likely sites for electrophilic and nucleophilic attack, and to rationalize observed reactivity patterns.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives of this compound are synthesized and tested for a particular biological activity, QSAR models can be developed to correlate their structural features with their observed activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets.
Molecular Docking Studies: For derivatives that show promise as inhibitors of a particular biological target, molecular docking simulations can be used to predict their binding mode and to identify key interactions with the target protein. This information can guide the design of more potent and selective inhibitors. nih.gov
Integration with High-Throughput Screening and Automated Synthesis in Chemical Discovery
The integration of automated synthesis with high-throughput screening (HTS) has revolutionized the drug discovery process. nih.govnih.gov Applying these technologies to the this compound scaffold could rapidly generate large libraries of derivatives and identify compounds with desirable biological activities.
Future research in this area could involve:
Development of an Automated Synthesis Platform: An automated platform could be designed to perform a series of reactions on the this compound core, such as a diverse set of cross-coupling and SNAr reactions. nih.gov This would enable the rapid generation of a large library of analogs with a high degree of structural diversity.
High-Throughput Screening Campaigns: The synthesized library of compounds could then be screened against a panel of biological targets using HTS assays. nih.govbohrium.com This could lead to the identification of "hit" compounds with interesting biological profiles, which could then be further optimized in a medicinal chemistry program.
A hypothetical high-throughput screening cascade is outlined below:
| Screening Stage | Assay Type | Objective |
| Primary Screen | Target-based biochemical assay | Identify initial "hits" that modulate the activity of a specific enzyme or receptor. |
| Secondary Screen | Cell-based functional assay | Confirm the activity of hits in a more physiologically relevant context and assess cytotoxicity. |
| Selectivity Profiling | Panel of related targets | Determine the selectivity of confirmed hits against other related biological targets. |
| In Vitro ADME Profiling | Assays for solubility, permeability, metabolic stability | Evaluate the drug-like properties of the most promising lead compounds. |
By pursuing these future research directions, the scientific community can fully elucidate the chemical and biological potential of this compound, paving the way for its application in the development of new medicines and advanced materials.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-5-iodopyridine-2-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and cyanation steps. A plausible route is:
Halogenation : Start with pyridine derivatives, introducing chlorine and iodine via electrophilic substitution. For example, iodination at the 5-position may require a directing group (e.g., nitro or amino) to ensure regioselectivity .
Cyanation : Introduce the nitrile group at the 2-position using copper(I) cyanide or palladium-catalyzed cyanation .
Key factors :
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- NMR : Key signals include:
- ¹H NMR : δ 8.5 ppm (pyridine H), δ 7.9 ppm (adjacent to Cl).
- ¹³C NMR : δ 115 ppm (CN), δ 140 ppm (C-I) .
- Mass Spectrometry : Expect [M+H]⁺ at m/z 280.9 (theoretical for C₆H₂ClIN₂).
Note : Contaminants like unreacted pyridine precursors can be identified via GC-MS .
Advanced Research Questions
Q. How does the steric and electronic influence of the iodine substituent affect reactivity in cross-coupling reactions?
The 5-iodo group acts as both a steric hindrance and a superior leaving group compared to chlorine.
- Buchwald-Hartwig Amination : Iodine’s larger atomic radius slows transmetalation but facilitates oxidative addition in Pd-catalyzed reactions.
- Suzuki Coupling : Iodine’s electronegativity increases oxidative addition rates by 3-fold vs. chlorine, but steric effects may reduce yields with bulky arylboronic acids .
Data Contradiction : Some studies report lower yields with iodine due to competing elimination pathways, while others highlight its utility in low-temperature reactions .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Common side reactions :
- Dehalogenation : Iodine may reductively eliminate under high H₂ pressure.
- Nitrile hydrolysis : Acidic/basic conditions convert CN to COOH.
Q. Mitigation :
Q. How can computational modeling predict the compound’s regioselectivity in nucleophilic aromatic substitution?
Methodology :
- DFT Calculations : Compare activation energies for substitution at Cl (C6) vs. I (C5).
- Iodine’s lower electronegativity makes C5 less electrophilic, favoring C6 substitution .
- Hammett Parameters : σ⁻ values predict electron-withdrawing effects (Cl: +0.23, I: +0.18), aligning with observed meta-directing behavior .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
Case Study : Conflicting ¹³C NMR shifts for the nitrile carbon (115–120 ppm) may arise from solvent polarity or concentration effects. Resolution :
- Standardize solvent (e.g., CDCl₃) and compare with PubChem datasets .
- Use DEPT-135 to confirm carbon hybridization and rule out impurities .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
